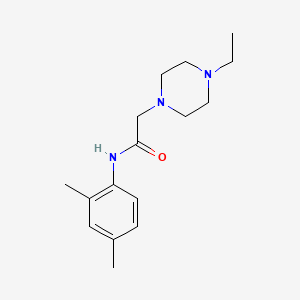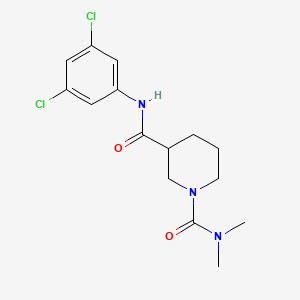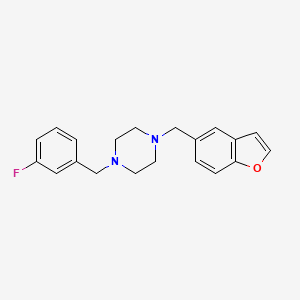![molecular formula C19H16N2O2 B5330602 2-[2-(4-methoxyphenyl)vinyl]-4-quinolinecarboxamide](/img/structure/B5330602.png)
2-[2-(4-methoxyphenyl)vinyl]-4-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-methoxyphenyl)vinyl]-4-quinolinecarboxamide, also known as MQC, is a chemical compound that has been extensively studied for its potential applications in scientific research. MQC belongs to the class of quinoline derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In
Scientific Research Applications
2-[2-(4-methoxyphenyl)vinyl]-4-quinolinecarboxamide has been shown to possess a wide range of potential applications in scientific research. One of the most promising applications is in the field of cancer research. 2-[2-(4-methoxyphenyl)vinyl]-4-quinolinecarboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-[2-(4-methoxyphenyl)vinyl]-4-quinolinecarboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising avenue for developing new cancer treatments.
Mechanism of Action
The exact mechanism of action of 2-[2-(4-methoxyphenyl)vinyl]-4-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. 2-[2-(4-methoxyphenyl)vinyl]-4-quinolinecarboxamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. 2-[2-(4-methoxyphenyl)vinyl]-4-quinolinecarboxamide has also been shown to inhibit the activity of certain signaling pathways, such as the MAPK and PI3K/Akt pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects
In addition to its potential anti-cancer properties, 2-[2-(4-methoxyphenyl)vinyl]-4-quinolinecarboxamide has also been shown to possess a range of other biochemical and physiological effects. 2-[2-(4-methoxyphenyl)vinyl]-4-quinolinecarboxamide has been shown to possess anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as arthritis. 2-[2-(4-methoxyphenyl)vinyl]-4-quinolinecarboxamide has also been shown to possess anti-microbial properties, which may be useful in the development of new antibiotics.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[2-(4-methoxyphenyl)vinyl]-4-quinolinecarboxamide in lab experiments is its high purity and stability. 2-[2-(4-methoxyphenyl)vinyl]-4-quinolinecarboxamide is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of using 2-[2-(4-methoxyphenyl)vinyl]-4-quinolinecarboxamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its activity.
Future Directions
There are several future directions for research on 2-[2-(4-methoxyphenyl)vinyl]-4-quinolinecarboxamide. One area of research is to further elucidate its mechanism of action, which may provide insights into its potential applications in various diseases. Another area of research is to explore the potential of 2-[2-(4-methoxyphenyl)vinyl]-4-quinolinecarboxamide as a drug candidate for the treatment of cancer and other diseases. Finally, there is a need for more studies on the safety and toxicity of 2-[2-(4-methoxyphenyl)vinyl]-4-quinolinecarboxamide, which will be important for its potential use in humans.
Conclusion
In conclusion, 2-[2-(4-methoxyphenyl)vinyl]-4-quinolinecarboxamide is a promising chemical compound that has potential applications in various areas of scientific research. Its high purity and stability, as well as its potential anti-cancer, anti-inflammatory, and anti-microbial properties, make it an attractive option for researchers. Further research is needed to fully understand its mechanism of action and to explore its potential as a drug candidate for the treatment of various diseases.
Synthesis Methods
The synthesis of 2-[2-(4-methoxyphenyl)vinyl]-4-quinolinecarboxamide involves the reaction between 4-methoxybenzaldehyde and 2-aminobenzoic acid, followed by the addition of acetic anhydride and quinoline-4-carboxylic acid. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the resulting product is purified using column chromatography. This method has been shown to yield high purity 2-[2-(4-methoxyphenyl)vinyl]-4-quinolinecarboxamide with a yield of up to 70%.
properties
IUPAC Name |
2-[(E)-2-(4-methoxyphenyl)ethenyl]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c1-23-15-10-7-13(8-11-15)6-9-14-12-17(19(20)22)16-4-2-3-5-18(16)21-14/h2-12H,1H3,(H2,20,22)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAIPXIVRHNGDJ-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-[(3'-fluoro-4-biphenylyl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5330544.png)
![2-{[3-(1-piperidinylcarbonyl)-2-pyrazinyl]carbonyl}-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5330560.png)
![N-{3-[(2-fluorobenzyl)oxy]benzyl}-2-methoxyethanamine hydrochloride](/img/structure/B5330568.png)
![methyl 4-(4-methyl-1-piperazinyl)-3-[(3,4,5-triethoxybenzoyl)amino]benzoate](/img/structure/B5330570.png)

![3-methyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-2-furamide](/img/structure/B5330586.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-[(1-methyl-1H-pyrazol-5-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5330595.png)

![4-(5-methyl-2-pyridinyl)-1-[4-(3-piperidinylmethyl)benzoyl]-4-piperidinol](/img/structure/B5330605.png)
![2-[3-(hydroxymethyl)-3-(2-methylbenzyl)piperidin-1-yl]nicotinonitrile](/img/structure/B5330610.png)
![(2S)-3-phenyl-2-{[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]amino}propan-1-ol](/img/structure/B5330617.png)